1-(4-Nitrothiophen-2-yl)ethanone
Overview
Description
1-(4-Nitrothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H5NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a nitro group at the 4-position of the thiophene ring and an ethanone group at the 2-position.
Preparation Methods
1-(4-Nitrothiophen-2-yl)ethanone can be synthesized through several synthetic routes. One common method involves the nitration of 2-acetylthiophene. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Nitrothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Nitrothiophen-2-yl)ethanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to undergo various chemical transformations.
Material Science: It is used in the preparation of functional materials, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(4-Nitrothiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through its functional groups. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ethanone group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
1-(4-Nitrothiophen-2-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorothiophen-2-yl)ethanone: This compound has a chlorine atom instead of a nitro group at the 4-position of the thiophene ring. It exhibits different reactivity and applications due to the presence of the chlorine atom.
1-(4-Methylthiophen-2-yl)ethanone: This compound has a methyl group at the 4-position of the thiophene ring.
Properties
IUPAC Name |
1-(4-nitrothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURKVQAOBMRVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343990 | |
Record name | 2-ACETYL-4-NITROTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42791-51-5 | |
Record name | 2-ACETYL-4-NITROTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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